molecular formula C11H15FN2O2 B2740835 tert-Butyl (4-amino-3-fluorophenyl)carbamate CAS No. 1402559-21-0

tert-Butyl (4-amino-3-fluorophenyl)carbamate

Cat. No.: B2740835
CAS No.: 1402559-21-0
M. Wt: 226.251
InChI Key: ADNHDGQFYNVNQZ-UHFFFAOYSA-N
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Description

“tert-Butyl (4-amino-3-fluorophenyl)carbamate” is a chemical compound with the CAS Number: 1402559-21-0. It has a molecular weight of 226.25 and its IUPAC name is tert-butyl 4-amino-3-fluorophenylcarbamate . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3,(H,14,15) . This code provides a specific textual identifier for the molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, tert-butyl carbamate derivatives can undergo a variety of chemical reactions.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (4-amino-3-fluorophenyl)carbamate serves as a crucial intermediate in the synthesis of a range of biologically active molecules. For example, it has been employed in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment, highlighting its significance in the pharmaceutical industry. A study demonstrated a rapid synthetic method for a related compound, showcasing an efficient pathway from commercially available materials through steps like acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao et al., 2017).

Development of Novel Materials

Research has explored the use of this compound in the development of materials with unique electrochemical and photophysical properties. For instance, its derivatives have been investigated for their potential in creating thermally activated delayed fluorescence materials, which have applications in optoelectronic devices (Huang et al., 2014).

Methodological Advancements in Chemical Synthesis

This compound also plays a role in methodological advancements in chemical synthesis, such as in the development of new fluorinating agents. Research has identified compounds with surprising stability upon contact with water and superior utility as deoxofluorinating agents compared to existing reagents. These advancements facilitate the incorporation of fluorine atoms into molecules, a crucial step in drug discovery due to the unique effects of fluorine (Umemoto et al., 2010).

Safety and Hazards

The safety information for “tert-Butyl (4-amino-3-fluorophenyl)carbamate” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

Properties

IUPAC Name

tert-butyl N-(4-amino-3-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNHDGQFYNVNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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